molecular formula C15H11BrFN B13683530 2-(2-Bromo-5-fluorophenyl)-1-methylindole

2-(2-Bromo-5-fluorophenyl)-1-methylindole

Cat. No.: B13683530
M. Wt: 304.16 g/mol
InChI Key: UMCGWRYVTHBALD-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-fluorophenyl)-1-methylindole is a halogenated indole derivative featuring a bromo-fluorophenyl substituent at the 2-position and a methyl group at the 1-position of the indole core.

Properties

Molecular Formula

C15H11BrFN

Molecular Weight

304.16 g/mol

IUPAC Name

2-(2-bromo-5-fluorophenyl)-1-methylindole

InChI

InChI=1S/C15H11BrFN/c1-18-14-5-3-2-4-10(14)8-15(18)12-9-11(17)6-7-13(12)16/h2-9H,1H3

InChI Key

UMCGWRYVTHBALD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3=C(C=CC(=C3)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-fluorophenyl)-1-methylindole typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-5-fluoroaniline and 1-methylindole.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

    Procedure: The 2-bromo-5-fluoroaniline is first treated with the base to form the corresponding aniline derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-fluorophenyl)-1-methylindole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts (Pd/C) in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

Major Products

    Substitution: Formation of substituted indoles with various functional groups.

    Oxidation: Formation of quinones or nitro derivatives.

    Reduction: Formation of amines or alcohols.

    Coupling: Formation of biaryl or alkyne derivatives.

Scientific Research Applications

2-(2-Bromo-5-fluorophenyl)-1-methylindole has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-fluorophenyl)-1-methylindole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Indole Derivatives

Indole derivatives with halogen substituents are widely studied for their pharmacological and materials science applications. Key comparisons include:

Compound Name Molecular Formula Substituents Key Features Reference
2-(2-Bromo-5-fluorophenyl)-1-methylindole C₁₅H₁₁BrFN* 2-Bromo-5-fluorophenyl, 1-methyl Likely planar indole core with halogen-mediated intermolecular interactions N/A
5-Bromo-3-fluoro-2-(2-methoxyphenyl)-1H-indole C₁₅H₁₁BrFNO 5-Bromo, 3-fluoro, 2-methoxyphenyl Methoxy group enhances solubility; halogen atoms influence π-stacking
5-Bromo-2,3-diphenyl-1H-indole C₂₀H₁₄BrN 5-Bromo, 2,3-diphenyl Bulky phenyl groups increase steric hindrance, reducing packing efficiency

Notes:

  • The methyl group in this compound may reduce polarity compared to hydroxyl or methoxy-substituted analogs (e.g., 2-(2-bromo-5-fluorophenyl)ethanol in ).
  • Halogen atoms (Br, F) in the 2- and 5-positions likely enhance intermolecular interactions (e.g., C–X⋯π, halogen bonding), as seen in thiochromene analogs .
Non-Indole Halogenated Aromatics

Compounds with similar bromo-fluorophenyl motifs but differing core structures provide insights into the role of the indole system:

Compound Name Core Structure Key Interactions Bioactivity Relevance Reference
2-(2-Bromo-5-fluorophenyl)-8-ethoxy-3-nitro-2H-thiochromene Thiochromene C–H⋯O, C–F⋯O, π⋯π stacking Halogens modulate crystal packing & bioactivity
2-(2-Bromo-5-fluorophenyl)ethanol Ethanol derivative Hydrogen bonding via –OH group Limited bioactivity due to non-aromatic core

Structural Insights :

  • The indole core in this compound enables π–π stacking and planar rigidity, unlike flexible ethanol derivatives .
Substituent Effects on Properties
  • Methyl vs. Methoxy Groups : The 1-methyl group in the target compound likely increases hydrophobicity compared to methoxy-substituted indoles (e.g., 5-bromo-3-fluoro-2-(2-methoxyphenyl)-1H-indole ), affecting solubility and membrane permeability.
  • Halogen Positioning : Bromine at the 2-position (ortho to the indole linkage) may sterically hinder rotational freedom, whereas fluorine at the 5-position (meta) could enhance electronic effects on the aromatic system.

Research Findings and Implications

  • Crystal Packing : Analogous thiochromene compounds demonstrate that bromo-fluorophenyl groups facilitate C–H⋯X and π⋯π interactions, suggesting similar packing behavior in the target indole derivative.
  • Bioactivity Potential: Halogenated indoles are often explored as kinase inhibitors or antimicrobial agents. The combination of Br and F may synergistically enhance binding to biological targets, as seen in related structures .
  • Synthetic Accessibility : The target compound’s synthesis may parallel routes for 5-bromo-3-fluoro-2-(2-methoxyphenyl)-1H-indole , involving halogenation and cross-coupling reactions.

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